(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt
Overview
Description
(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt: is a chemical compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an amino group, a benzyl ester group, and a tosylate salt. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions. For instance, esters like this compound can undergo hydrolysis, a reaction that results in a carboxylic acid and an alcohol . This reaction could be part of the compound’s interaction with its targets.
Biochemical Pathways
It’s known that compounds like this can participate in suzuki–miyaura coupling , a key reaction in organic chemistry that forms carbon–carbon bonds .
Pharmacokinetics
The compound’s ester group could potentially influence its bioavailability, as esters are known to be susceptible to hydrolysis .
Result of Action
The compound’s potential to undergo hydrolysis to form a carboxylic acid and an alcohol could have various effects depending on the context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity could be influenced by the presence of other chemicals in the environment, such as those involved in Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt typically involves the following steps:
Formation of the Benzyl Ester: The starting material, (2S)-2-Amino-benzenebutanoic acid, is reacted with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the benzyl ester.
Tosylation: The benzyl ester is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine to form the tosylate salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Benzyl alcohol.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Studied for its potential role in enzyme inhibition and protein modification.
- Utilized in the synthesis of peptide mimetics and analogs.
Medicine:
- Investigated for its potential therapeutic applications, including as a precursor for drug development.
- Explored for its role in the design of prodrugs and targeted delivery systems.
Industry:
- Applied in the production of specialty chemicals and fine chemicals.
- Used in the formulation of advanced materials and coatings.
Comparison with Similar Compounds
- (2S)-2-Amino-benzenebutanoic Acid Methyl Ester, Tosylate Salt
- (2S)-2-Amino-benzenebutanoic Acid Ethyl Ester, Tosylate Salt
- (2S)-2-Amino-benzenebutanoic Acid Propyl Ester, Tosylate Salt
Uniqueness:
- The benzyl ester group in (2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt provides unique steric and electronic properties compared to methyl, ethyl, or propyl esters.
- The compound’s specific structural features can influence its reactivity, solubility, and interaction with biological targets, making it distinct in its applications and effects.
Properties
IUPAC Name |
benzyl 2-amino-4-phenylbutanoate;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.C7H8O3S/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,18H2;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUJKCXULBLVQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCC(C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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